3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a cyclopropyl group, a piperidine ring, and an imidazolidine-2,4-dione core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,6-difluorobenzenesulfonyl chloride under basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione: Similar structure with chlorine atoms instead of fluorine.
3-Cyclopropyl-1-[1-(2,6-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorobenzenesulfonyl group in 3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c18-13-2-1-3-14(19)16(13)27(25,26)20-8-6-11(7-9-20)21-10-15(23)22(17(21)24)12-4-5-12/h1-3,11-12H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLCXNVBKIDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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